2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one
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Overview
Description
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, substituted with chlorofluorophenyl and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.
Substitution Reactions:
Thioether Formation: The final step involves the formation of the thioether linkage, typically through the reaction of a thiol with the appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: A related compound with similar aromatic substitution patterns.
2-Chloro-6-fluorophenyl methyl ether: Another compound with a similar structure but different functional groups.
1-Chloro-3-fluoro-2-methoxybenzene: Shares the chlorofluorophenyl group but lacks the quinazolinone core.
Uniqueness
The uniqueness of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H18ClFN2O2S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H18ClFN2O2S/c1-29-21-12-5-2-7-15(21)13-27-22(28)16-8-3-4-11-20(16)26-23(27)30-14-17-18(24)9-6-10-19(17)25/h2-12H,13-14H2,1H3 |
InChI Key |
AWPHPOFHYONLJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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